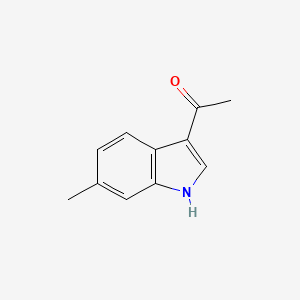
4-(4-Fluoro-3-methoxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, where the phenyl group is substituted with a fluoro and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Fluoro-3-methoxyphenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous medium .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluoro and methoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-fluorinated or de-methoxylated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methoxyphenyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for different targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a phenol group.
3-Fluoro-4-methoxyacetophenone: Similar structure but with an acetyl group instead of a phenol group.
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)phenol is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXMZCABXXDPEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613463 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-63-0 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

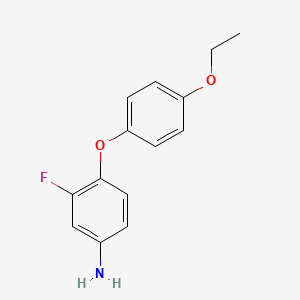

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)
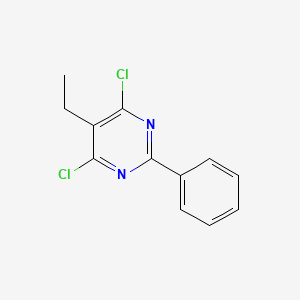
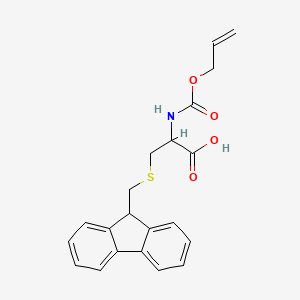


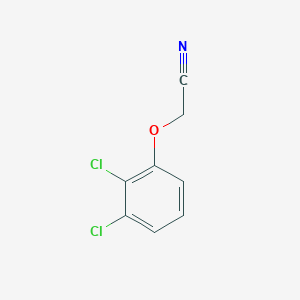

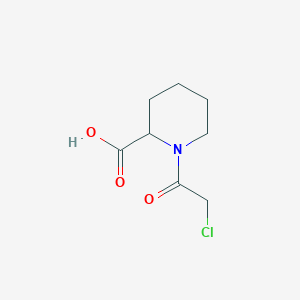
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)

